2-Methoxy-3,3-dimethylcyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3,3-dimethylcyclobutan-1-amine is an organic compound with the molecular formula C7H15NO It is characterized by a cyclobutane ring substituted with a methoxy group and two methyl groups, along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3,3-dimethylcyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxy-3,3-dimethylcyclobutanone with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3,3-dimethylcyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
2-Methoxy-3,3-dimethylcyclobutan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-3,3-dimethylcyclobutan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 3-Methoxy-2,2-dimethylcyclobutan-1-amine
- 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
Comparison: 2-Methoxy-3,3-dimethylcyclobutan-1-amine is unique due to its specific substitution pattern on the cyclobutane ring. This structural feature imparts distinct chemical and physical properties compared to similar compounds. For example, the presence of two methyl groups on the cyclobutane ring can influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-methoxy-3,3-dimethylcyclobutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)4-5(8)6(7)9-3/h5-6H,4,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFNZBXUJPTULK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1OC)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.